DL-threo-2-methylisocitrate

Catalog No.
S3567821
CAS No.
71183-66-9
M.F
C7H10O7
M. Wt
206.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-threo-2-methylisocitrate

CAS Number

71183-66-9

Product Name

DL-threo-2-methylisocitrate

IUPAC Name

(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid

Molecular Formula

C7H10O7

Molecular Weight

206.15 g/mol

InChI

InChI=1S/C7H10O7/c1-7(14,6(12)13)3(5(10)11)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t3-,7-/m1/s1

InChI Key

HHKPKXCSHMJWCF-WVBDSBKLSA-N

SMILES

CC(C(CC(=O)O)C(=O)O)(C(=O)O)O

Canonical SMILES

CC(C(CC(=O)O)C(=O)O)(C(=O)O)O

Isomeric SMILES

C[C@@]([C@H](CC(=O)O)C(=O)O)(C(=O)O)O

DL-threo-2-methylisocitrate is a derivative of isocitrate and plays a crucial role as an intermediate in the methylcitrate cycle. This compound is formed from 2-methylcitrate through the action of specific enzymes, particularly isocitrate lyase. It has been identified as a substrate for various enzymatic reactions and is involved in the metabolism of certain amino acids and fatty acids .

  • Metabolite Identification

    Due to its structure, (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid can be a metabolite of various biological processes. Research has identified it as a metabolite in Saccharomyces cerevisiae (baker's yeast) PubChem: and Escherichia coli PubChem: . Understanding its presence in these organisms can provide insights into their metabolic pathways.

  • Potential Role in Human Metabolism

    Recent studies suggest (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid may also be present as a metabolite in humans. Further research is required to determine its function and significance within the human body.

DL-threo-2-methylisocitrate undergoes several key reactions:

  • Conversion to Pyruvate and Succinate: It is cleaved by methylisocitrate lyase into pyruvate and succinate. This reaction is analogous to the conversion of isocitrate into succinate and glyoxylate .
  • Reversible Reactions: The compound can also participate in reversible reactions catalyzed by aconitase enzymes, which convert it to alpha-methyl-cis-aconitate .

DL-threo-2-methylisocitrate exhibits notable biological activities:

  • Substrate for Enzymes: It serves as a substrate for isocitrate lyase 1, which plays a role in the catabolism of propionate and certain amino acids .
  • Mitochondrial Function: The enzyme responsible for its metabolism is located in the mitochondrial matrix, indicating its importance in cellular energy production and metabolic regulation .

DL-threo-2-methylisocitrate can be synthesized through various methods, including:

  • Enzymatic Synthesis: Using specific enzymes such as methylisocitrate lyase to catalyze the conversion from 2-methylcitrate.
  • Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions starting from simpler precursors like propionyl-CoA and oxaloacetate .

The applications of DL-threo-2-methylisocitrate are primarily in research settings:

  • Metabolic Studies: It is used to investigate metabolic pathways involving propionate metabolism.
  • Biochemical Research: The compound serves as a tool for studying enzyme kinetics and metabolic regulation in various organisms .

Several compounds are structurally or functionally similar to DL-threo-2-methylisocitrate. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
IsocitrateTricarboxylic acidCentral role in the citric acid cycle
2-MethylcitrateMethyl group on citratePrecursor to DL-threo-2-methylisocitrate
Erythro-L-isocitrateDifferent stereochemistryLess active in certain enzymatic reactions
D-threo-alpha-methylisocitrateSimilar methylationInvolved in different enzymatic pathways

DL-threo-2-methylisocitrate stands out due to its specific enzymatic interactions and its role in the methylcitrate cycle, making it integral to studies on metabolism involving propionate.

XLogP3

-1.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

206.04265265 g/mol

Monoisotopic Mass

206.04265265 g/mol

Heavy Atom Count

14

Wikipedia

(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Modify: 2024-04-14

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